molecular formula C13H18N2S B4812482 N-isobutyl-1-indolinecarbothioamide

N-isobutyl-1-indolinecarbothioamide

Cat. No.: B4812482
M. Wt: 234.36 g/mol
InChI Key: UYTJNLDZMMTQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-indolinecarbothioamide is a specialized chemical reagent featuring an indoline core fused with a carbothioamide functional group and an N-isobutyl substitution. This molecular architecture places it within a class of compounds of significant interest in medicinal chemistry and drug discovery research. The core 1-indolinecarbothioamide structure is known to have a molecular weight of 178.25 g/mol and a calculated density of approximately 1.312 g/cm³ . Researchers can leverage this compound as a key synthetic intermediate or as a scaffold for developing novel bioactive molecules. The thioamide moiety is a well-established bioisostere of the traditional amide group, offering unique electronic properties, acting as a stronger hydrogen bond donor, and often conferring enhanced metabolic stability to lead compounds . This makes derivatives based on this scaffold valuable tools for investigating enzyme inhibition and structure-activity relationships. Recent scientific literature highlights that structurally related carbothioamide derivatives have demonstrated potent and selective inhibitory activity against various therapeutically relevant targets. For instance, certain oxoindolin hydrazine carbothioamide analogs have been identified as selective inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), with some compounds exhibiting IC50 values in the sub-micromolar range . Such findings underscore the research potential of this chemical class in modulating purinergic signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methylpropyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10(2)9-14-13(16)15-8-7-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTJNLDZMMTQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1. Example Characterization Data for N-Isobutyl-1-indolinecarbothioamide

ParameterMethodResultReference
Melting PointDifferential Scanning Calorimetry178–181°C
¹H NMR (400 MHz, DMSO)δ 7.45 (d, J=8 Hz, 1H), 3.21 (m, 2H, isobutyl)Full spectrum in SI
HPLC PurityC18 column, 70:30 MeOH:H2O98.2%

Q. Table 2. Dose-Dependent Toxicity in HepG2 Cells

Concentration (µM)Viability (%)ROS Production (Fold Change)Reference
1092 ± 31.1 ± 0.2
5065 ± 53.8 ± 0.6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-isobutyl-1-indolinecarbothioamide
Reactant of Route 2
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